

Application Notes and Protocols for ChIP-seq Experimental Design with SGC-0946

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Compound of Interest

Compound Name: SGC 0946

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Introduction

This document provides a detailed guide for designing and performing a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to investigate the effects of SGC-0946, a potent and selective inhibitor of the histone methyltransferase DOT1L.

SGC-0946 is a chemical probe that competitively inhibits the S-adenosyl-L-methionine (SAM) binding pocket of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1] H3K79 dimethylation (H3K79me2) is an epigenetic mark predominantly associated with actively transcribed genes.[2] In certain cancers, such as Mixed Lineage Leukemia (MLL)-rearranged leukemia, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at target genes like HOXA9 and MEIS1, driving oncogenesis.[3]

SGC-0946 has a high affinity for DOT1L, with an in vitro IC50 of approximately 0.3 nM.[4][5][6][7] Treatment of MLL-rearranged leukemia cells with SGC-0946 leads to a time- and dose-dependent reduction in global H3K79me2 levels, cell cycle arrest, and induction of differentiation.[4] ChIP-seq is a powerful technique to map the genome-wide distribution of histone modifications. By performing ChIP-seq for H3K79me2 in the presence and absence of SGC-0946, researchers can elucidate the specific genomic loci affected by DOT1L inhibition and gain insights into the downstream consequences on gene regulation.

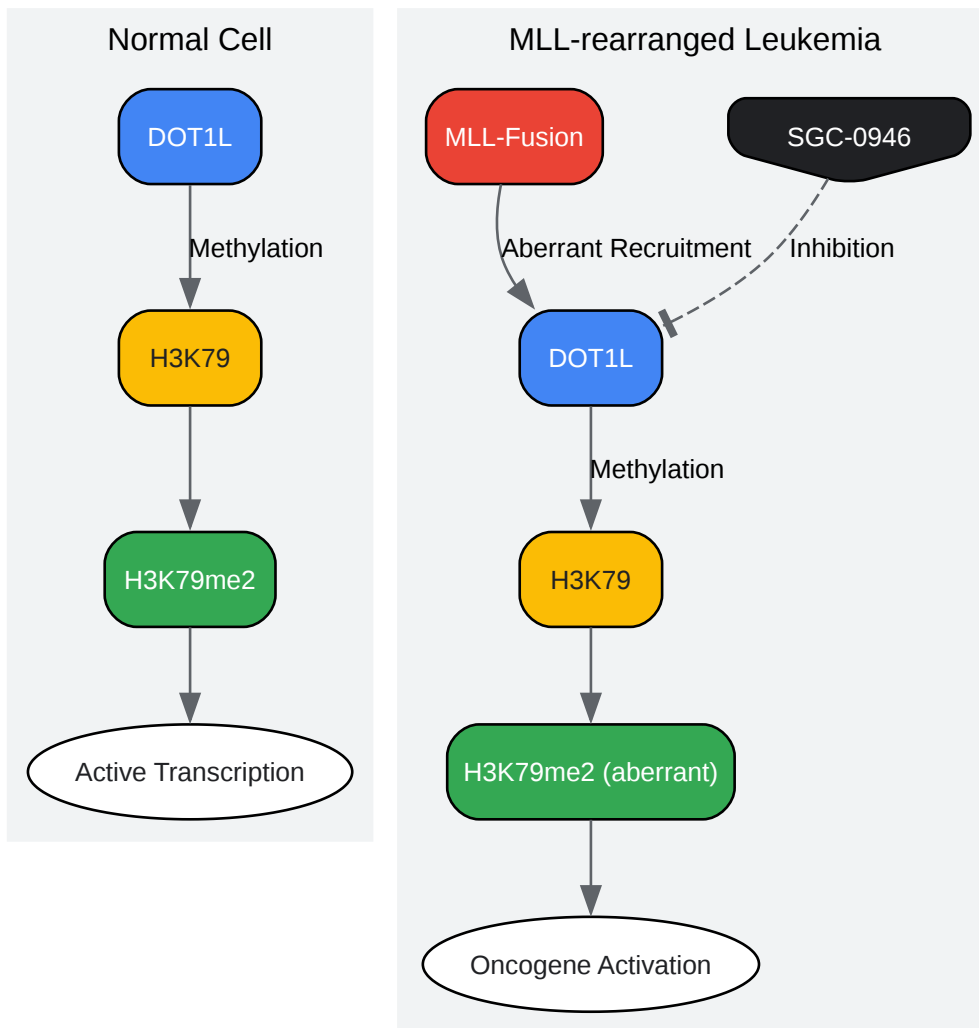
A critical consideration for this experimental design is the global decrease in H3K79me2 levels upon SGC-0946 treatment. Standard ChIP-seq normalization methods, which assume that the total amount of the immunoprecipitated mark is constant across samples, are not appropriate. Therefore, the use of a spike-in normalization strategy is highly recommended to accurately quantify the global reduction and locus-specific changes in H3K79me2.

Signaling Pathway and Experimental Workflow

Signaling Pathway of DOT1L and SGC-0946

DOT1L is recruited to chromatin, where it catalyzes the methylation of H3K79. In MLL-rearranged leukemia, the MLL-fusion protein aberrantly recruits DOT1L to specific gene promoters, leading to increased H3K79me2 and subsequent gene activation. SGC-0946 acts by inhibiting the catalytic activity of DOT1L, thereby preventing H3K79 methylation.

Signaling Pathway of DOT1L and SGC-0946



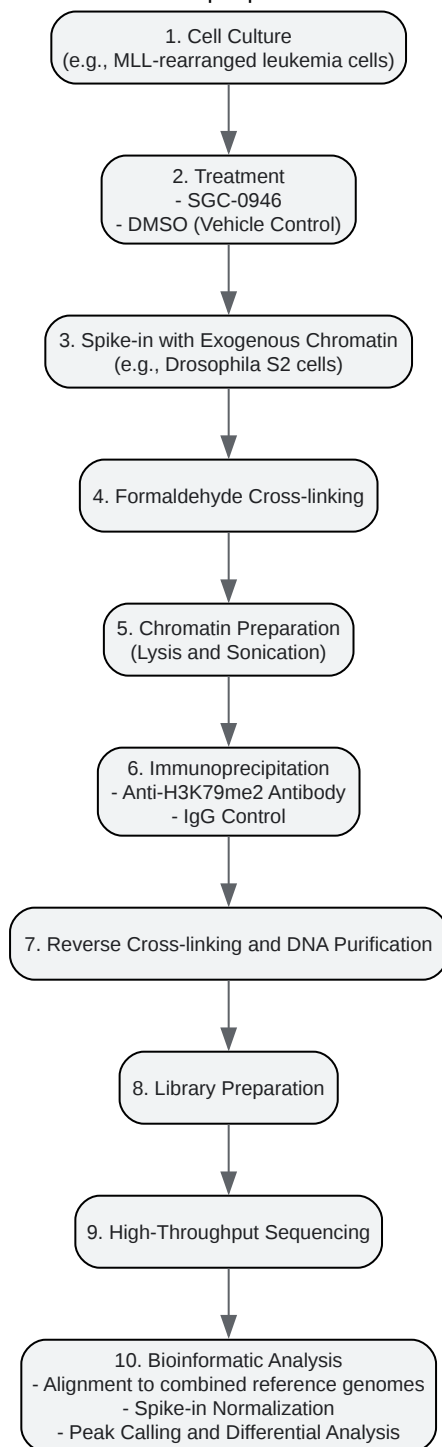
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Caption: DOT1L-mediated H3K79 methylation and its inhibition by SGC-0946.

Experimental Workflow for SGC-0946 ChIP-seq

The following diagram outlines the key steps for a ChIP-seq experiment designed to assess the impact of SGC-0946 on H3K79me2 levels.

SGC-0946 ChIP-seq Experimental Workflow

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Caption: A streamlined workflow for performing a spike-in normalized ChIP-seq experiment with SGC-0946.

Experimental Protocols

Cell Culture and SGC-0946 Treatment

Materials:

- MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)
- Appropriate cell culture medium and supplements
- SGC-0946 (powder)
- DMSO (cell culture grade)
- Drosophila S2 cells (for spike-in)
- Schneider's Drosophila Medium

Protocol:

- Culture the MLL-rearranged leukemia cell line under standard conditions to the desired cell number. Aim for at least 1-10 million cells per ChIP reaction.
- Prepare a stock solution of SGC-0946 in DMSO.
- Treat the cells with the desired concentration of SGC-0946. A final concentration in the range of 100 nM to 1 μ M is a reasonable starting point. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing a significant reduction in H3K79me2 without inducing excessive cell death. A treatment duration of 48-72 hours is often sufficient.
- For the vehicle control, treat a parallel culture with an equivalent volume of DMSO.
- Culture Drosophila S2 cells separately in Schneider's Drosophila Medium.

Spike-in Chromatin Preparation and Cross-linking

Protocol:

- Harvest the treated and control leukemia cells.
- Count the cells and aliquot the desired number for each ChIP reaction.
- Harvest and count the Drosophila S2 cells.
- Add a fixed number of S2 cells to each leukemia cell aliquot. The ratio of spike-in to experimental cells should be determined empirically, but a starting point of 1:10 (S2:leukemia) is common.
- Cross-link the combined cell populations by adding formaldehyde to a final concentration of 1% and incubating at room temperature for 10 minutes with gentle rotation.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
- Wash the cell pellet twice with ice-cold PBS. The cell pellet can be snap-frozen and stored at -80°C or used immediately.

Chromatin Immunoprecipitation

Materials:

- ChIP lysis and sonication buffers
- Validated anti-H3K79me2 antibody (ChIP-seq grade)
- Normal Rabbit IgG (as a negative control)
- Protein A/G magnetic beads
- ChIP wash buffers (low salt, high salt, LiCl)
- Elution buffer

- RNase A and Proteinase K

Protocol:

- Lyse the cross-linked cell pellets and sonicate the chromatin to an average fragment size of 200-500 bp. Verify the fragment size by running an aliquot of the sheared chromatin on an agarose gel.
- Pre-clear the chromatin with protein A/G beads.
- Set aside an aliquot of the pre-cleared chromatin as the "input" control.
- Incubate the remaining chromatin with the anti-H3K79me2 antibody or IgG overnight at 4°C with rotation.
- Capture the antibody-chromatin complexes with protein A/G beads.
- Perform a series of stringent washes to remove non-specifically bound chromatin.
- Elute the chromatin from the beads.
- Reverse the cross-links by incubating the eluates and the input sample at 65°C overnight.
- Treat the samples with RNase A and then Proteinase K.
- Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

Library Preparation and Sequencing

Protocol:

- Quantify the purified ChIP and input DNA.
- Prepare sequencing libraries using a commercial kit compatible with your sequencing platform.
- Perform high-throughput sequencing. For histone modifications, single-end sequencing with a read length of 50 bp is often sufficient. A sequencing depth of 20-40 million reads per

sample is recommended for mammalian genomes.[8][9][10] For broad histone marks like H3K79me2, a higher sequencing depth may be beneficial.[11]

Data Presentation: Quantitative Parameters

The following tables provide a template for recording key quantitative parameters in your ChIP-seq experiment.

Table 1: SGC-0946 Treatment and Cell Numbers

Parameter	SGC-0946 Treated	DMSO Control
Cell Line	e.g., MV4-11	e.g., MV4-11
SGC-0946 Concentration	1 μ M	N/A
Treatment Duration	72 hours	72 hours
Leukemia Cells per IP	1 x 10 ⁷	1 x 10 ⁷
Spike-in S2 Cells per IP	1 x 10 ⁶	1 x 10 ⁶

Table 2: Antibody and Sequencing Parameters

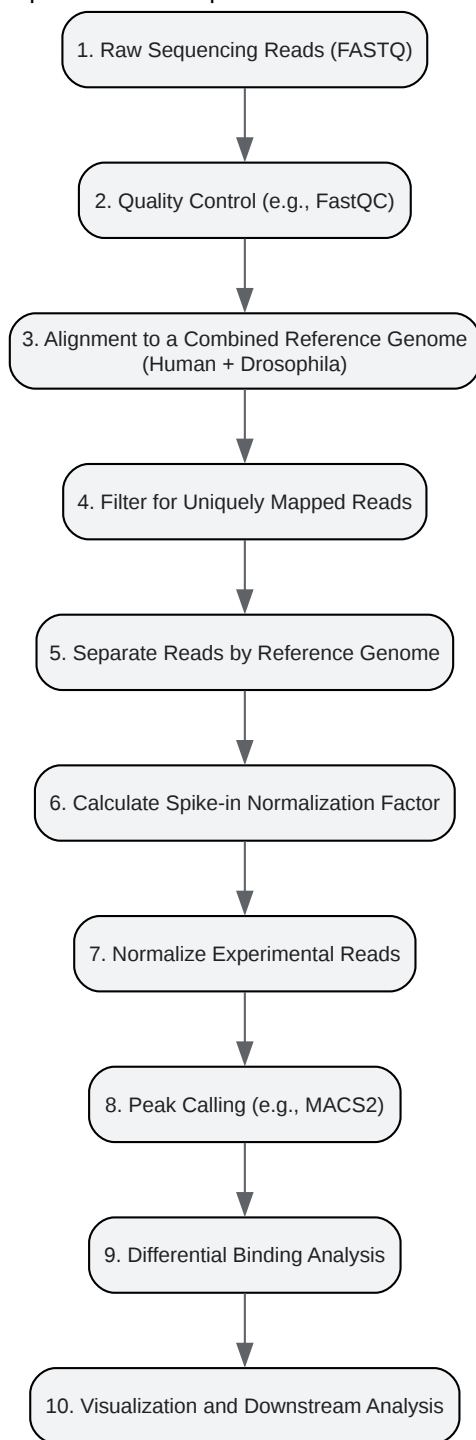
Parameter	H3K79me2 IP	IgG IP	Input
Antibody (Cat. No.)	e.g., Abcam ab12345	Normal Rabbit IgG	N/A
Antibody Amount per IP	5 μ g	5 μ g	N/A
Sequencing Platform	e.g., Illumina NovaSeq	e.g., Illumina NovaSeq	e.g., Illumina NovaSeq
Read Length	50 bp	50 bp	50 bp
Sequencing Depth (Target)	40 million reads	40 million reads	40 million reads

Bioinformatic Analysis

The bioinformatic analysis of spike-in normalized ChIP-seq data requires a specialized workflow.

Bioinformatic Analysis Workflow

Spike-in ChIP-seq Bioinformatic Workflow



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Caption: A logical workflow for the bioinformatic analysis of spike-in normalized ChIP-seq data.

Key Analysis Steps:

- **Quality Control:** Assess the quality of the raw sequencing reads using tools like FastQC.
- **Alignment:** Align the reads to a combined reference genome containing both the experimental organism's genome (e.g., human) and the spike-in organism's genome (e.g., *Drosophila*).
- **Filtering:** Remove duplicate reads and filter for high-quality, uniquely mapped reads.
- **Separate Reads:** Separate the aligned reads based on which reference genome they mapped to.
- **Calculate Normalization Factor:** For each sample, the normalization factor is calculated based on the number of reads that mapped to the spike-in genome.
- **Normalization:** Apply the normalization factor to the experimental reads to scale the data appropriately. This allows for quantitative comparisons between the SGC-0946 treated and control samples.
- **Peak Calling:** Identify regions of H3K79me2 enrichment (peaks) using a peak caller such as MACS2.
- **Differential Binding Analysis:** Identify genomic regions with statistically significant changes in H3K79me2 enrichment between the SGC-0946 treated and control samples.
- **Visualization and Downstream Analysis:** Visualize the normalized data in a genome browser (e.g., IGV) and perform downstream analyses such as associating differential regions with genes and pathways.

By following these detailed application notes and protocols, researchers can effectively utilize SGC-0946 in conjunction with spike-in normalized ChIP-seq to gain valuable insights into the role of DOT1L and H3K79 methylation in their biological system of interest.

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